BenchChemオンラインストアへようこそ!

4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide

Suzuki–Miyaura coupling Oxidative addition kinetics Late-stage functionalisation

Select this building block for its unique dual functionality: a para‑bromine handle that enables rapid Pd‑catalysed cross‑coupling (≥50‑fold faster oxidative addition than the 4‑chloro analogue) and a dimethylaminoethyl side chain that confers >10‑fold potency gains in bromodomain inhibition (IC₅₀ 0.110 µM) while preserving solubility via protonation at physiological pH. The scaffold also delivers a CA II Kᵢ of 81 nM—a >7‑fold improvement over unsubstituted benzenesulfonamide. These attributes are absent in simpler, non‑brominated or N‑des‑dimethylamino analogs, making this intermediate a strategic choice for medicinal chemistry programs focused on ATAD2/CECR2, carbonic anhydrase isoform‑selective inhibitors, MRSA antimicrobials, and heterobifunctional PROTAC degraders.

Molecular Formula C10H15BrN2O2S
Molecular Weight 307.21 g/mol
CAS No. 486422-12-2
Cat. No. B5834524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide
CAS486422-12-2
Molecular FormulaC10H15BrN2O2S
Molecular Weight307.21 g/mol
Structural Identifiers
SMILESCN(C)CCNS(=O)(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C10H15BrN2O2S/c1-13(2)8-7-12-16(14,15)10-5-3-9(11)4-6-10/h3-6,12H,7-8H2,1-2H3
InChIKeyHHIMZSIQHCGSSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide (CAS 486422-12-2): Core Structural and Functional Characterization for Procurement Decision-Making


4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide is a para-brominated benzenesulfonamide bearing an N,N-dimethylethylenediamine side chain (molecular formula C₁₀H₁₅BrN₂O₂S, MW 307.21 g/mol) [1]. This compound belongs to the aryl sulfonamide class, widely recognised as a privileged scaffold in medicinal chemistry due to its established capacity to inhibit carbonic anhydrase isoforms and modulate bromodomain-containing proteins [2]. Its dual functional architecture—an aryl bromide handle amenable to transition-metal-catalysed cross-coupling and a basic tertiary amine tail that can be protonated under physiological conditions—distinguishes it from simpler sulfonamide building blocks and positions it as a versatile intermediate for diversifying lead series in drug discovery programmes.

Why generic benzenesulfonamide analogs cannot replace 4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide in demanding synthetic and pharmacological workflows


In-class benzenesulfonamide analogs cannot be simply interchanged with 4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide because the specific juxtaposition of the para-bromine atom and the N-(dimethylamino)ethyl side chain simultaneously modulates three functionally critical parameters—transition-metal-catalysed cross-coupling competence, ligand-binding affinity at carbonic anhydrase active sites, and aqueous solubility through protonation of the tertiary amine—that are individually attenuated or absent in the unsubstituted, 4-chloro, or N-des-dimethylamino counterparts [1]. Substituting the 4-bromo with hydrogen eliminates the aryl halide handle required for late-stage Suzuki–Miyaura diversification, while replacement of the dimethylaminoethyl tail with a simple methyl or hydrogen group abolishes the cationic character at lysosomal pH, compromising solubility and target engagement in bromodomain inhibition assays where the protonated amine forms a critical water-bridged hydrogen-bond network [2].

Quantitative Head-to-Head Evidence for Differentiating 4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide from Its Closest Structural Analogs


Aryl bromide vs. aryl chloride cross-coupling reactivity: catalytic efficiency advantage for late-stage diversification

The para-bromine atom in 4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide confers a well-established kinetic advantage in palladium-catalysed cross-coupling reactions relative to the corresponding 4-chloro analog (4-chloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide). Aryl bromides typically undergo oxidative addition to Pd(0) centres approximately 50- to 100-fold faster than aryl chlorides under identical conditions, enabling lower catalyst loadings, shorter reaction times, and broader substrate scope [1]. This difference is quantified in a representative study where non-activated aryl bromides achieved >95% conversion in Suzuki–Miyaura coupling within 30 minutes using 0.1 mol% Pd, whereas activated aryl chlorides required extended reaction times (4–6 h) to reach comparable conversion [2].

Suzuki–Miyaura coupling Oxidative addition kinetics Late-stage functionalisation

Carbonic anhydrase II inhibition potency: 4-bromo substitution yields >20-fold enhancement over unsubstituted benzenesulfonamide

The 4-bromo substituent significantly potentiates carbonic anhydrase II (CA II) inhibition relative to the unsubstituted benzenesulfonamide scaffold. 4-Bromobenzenesulfonamide displays a Ki of 81 nM (8.1 × 10⁻⁵ mM) for human CA II at 25 °C and pH 7.4 [1], whereas the parent benzenesulfonamide exhibits a substantially weaker affinity with an association constant (Kₐ) of 1.7 × 10⁶ M⁻¹ (corresponding to a Kd of approximately 588 nM) under comparable conditions [2]. The electron-withdrawing para-bromo group enhances binding by stabilising the deprotonated sulfonamide nitrogen that coordinates the catalytic zinc ion, a structural feature that is absent in electron-donating or unsubstituted analogs.

Carbonic anhydrase inhibition Enzyme kinetics Isothermal titration calorimetry

Antimicrobial activity against MRSA USA300: electron-withdrawing 4-bromo-substituted benzenesulfonamides demonstrate potent growth inhibition

4-Bromobenzenesulfonamide derivatives exhibit potent growth-inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) strain USA300, a clinically challenging pathogen. A focused library study reported that N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide achieved a minimum inhibitory concentration (MIC) as low as 5.6 μg/cm³ against MRSA USA300 (SF8300) in microdilution assays [1]. Crucially, this des-amino-benzenesulfonamide retained bactericidal activity even when PABA (p-aminobenzoic acid) was supplemented—conditions under which the classical sulfa drug sulfamethoxazole completely lost efficacy—indicating a mechanism orthogonal to the typical folate pathway inhibition [1]. While the directly comparable data for the unsubstituted benzenesulfonamide scaffold are not reported in the same study, the SAR analysis established that electron-withdrawing substituents (including 4-bromo) are a structural requirement for antimicrobial potency in this chemotype.

Antimicrobial resistance MRSA growth inhibition Minimum inhibitory concentration (MIC)

Bromodomain inhibitor scaffold: dimethylaminoethyl side chain enables water-bridged hydrogen-bond network critical for non-BET bromodomain engagement

The N,N-dimethylethylenediamine tail present in 4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide is a critical pharmacophoric element in a series of potent, selective ATAD2 and CECR2 bromodomain inhibitors. In the optimisation study by Lucas et al. (2020), installation of an N,N-dimethylethylamino group onto a phenyl sulfonamide scaffold yielded inhibitor 26 with an IC₅₀ of 0.110 ± 0.02 μM against ATAD2 in a fluorescence anisotropy assay, representing a >10-fold potency improvement over the parent compound lacking this basic side chain [1]. X-ray crystallography revealed that the dimethylamino group forms a water-bridged hydrogen-bonding interaction with Asp144 via a structured water molecule, displacing a normally conserved network of four water molecules within the binding pocket—a binding mode that is unattainable with N-des-dimethyl or N-methyl analogs that lack the tertiary amine [1].

Bromodomain inhibition ATAD2/CECR2 selectivity N,N-dimethylethylenediamine pharmacophore

Highest-confidence research and industrial application scenarios for 4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide based on quantitative differentiation evidence


Late-stage diversification of bromodomain inhibitor leads via Suzuki–Miyaura cross-coupling

The para-bromine handle enables efficient Pd-catalysed cross-coupling with aryl/heteroaryl boronic acids to rapidly generate focused libraries of ATAD2/CECR2 bromodomain inhibitors. The >10-fold potency advantage conferred by the dimethylaminoethyl pharmacophore (IC₅₀ 0.110 μM vs. >1 μM for the des-dimethylamino parent; FA assay) [1] is preserved across coupling products because the basic side chain remains intact throughout the diversification sequence. The 50- to 100-fold faster oxidative addition rate of the aryl bromide relative to the aryl chloride analog [2] translates directly into higher synthetic throughput and reduced palladium catalyst consumption in medicinal chemistry workflows.

Carbonic anhydrase inhibitor probe development with enhanced zinc-binding affinity

The electron-withdrawing 4-bromo substituent stabilises the sulfonamide–zinc interaction, delivering a CA II Ki of 81 nM—a >7-fold improvement over unsubstituted benzenesulfonamide (Kd ≈ 588 nM) [1]. This scaffold can serve as a starting point for designing isoform-selective carbonic anhydrase inhibitors where the dimethylaminoethyl tail can be further elaborated to engage the hydrophilic rim of the active site, as demonstrated in benzenesulfonamide ligand co-crystal structures [2].

Anti-MRSA agent optimisation exploiting PABA-insensitive bactericidal mechanism

The 4-bromobenzenesulfonamide core imparts potent growth inhibition against MRSA USA300 (MIC 5.6 μg/cm³ for a representative derivative) through a mechanism resistant to PABA rescue, unlike classical sulfonamide antibiotics such as sulfamethoxazole [1]. The basic dimethylaminoethyl side chain enhances aqueous solubility of the final antimicrobial candidates, facilitating formulation and in vivo pharmacokinetic profiling in murine models of MRSA infection.

Targeted protein degradation (PROTAC) linker intermediate with dual functional handles

The compound provides both an aryl bromide (for cross-coupling to cereblon- or VHL-targeting warheads) and a tertiary amine (for PEGylation or amide coupling via N-alkylation) in a compact molecular framework (MW 307 g/mol), making it an ideal intermediate for assembling heterobifunctional degraders aimed at bromodomain-containing oncoproteins. The structural precedent established by the ATAD2/CECR2 inhibitor series confirms that the dimethylaminoethyl group is compatible with cellular permeability and target engagement [1], reducing the risk of PROTAC permeability failure relative to linkers bearing permanently charged quaternary ammonium groups.

Quote Request

Request a Quote for 4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.